1-(甲氧羰基)环丁烷羧酸

描述

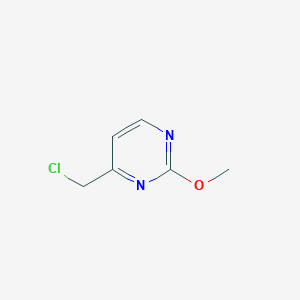

“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is an organic compound . It is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties .

Synthesis Analysis

The synthesis of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis

The unique four-membered ring of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” brings about several intriguing chemical properties . Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In “1-(Methoxycarbonyl)cyclobutanecarboxylic acid”, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of “1-(Methoxycarbonyl)cyclobutanecarboxylic acid” chiefly involves the carboxyl group . It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .Physical And Chemical Properties Analysis

“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is a colorless liquid . It has a low solubility in water but can dissolve in nonpolar solvents such as ether and alcohol . The compound has hydrolytic properties and can easily react with water to produce cyclobutanoic acid and methanol .科学研究应用

合成β-二肽

1-(甲氧羰基)环丁烷羧酸被用于合成新型β-氨基酸衍生物。该化合物作为起始物质,有效合成了甲基2-苄氧羰基氨基-(1S,2R)-环丁烷-1-羧酸酯。这些β-氨基酸对于产生对映异构体和顺反异构体的双(环丁烷)β-二肽至关重要,标志着首次报道了含有两个直接连接的环丁烷残基的β-氨基酸寡聚体 (Izquierdo et al., 2002)。

新型合成途径

已进行研究以开发更便捷和实用的相关化合物合成途径。例如,通过氨气与1-溴环丁烷羧酸反应制备了1-氨基环丁烷羧酸衍生物,展示了一种更高效的方法,具有潜在的工业应用 (Fu Zhi-feng, 2004)。

环加成反应

1-(甲氧羰基)环丁烷羧酸衍生物参与了环加成反应。例如,在钯配合物存在下,硅环丁烷与各种乙炔反应生成硅环己烯衍生物,展示了该化合物在促进这些化学反应中的作用 (SakuraiHideki & ImaiTakafumi, 1975)。

酶促过程

该化合物在酶促过程中也具有重要意义。已开发了一种优化的方法,用于合成(1S,2R)-2-(甲氧羰基)环己-4-烯-1-羧酸,利用南极酵母脂肪酶对应二酯的非对称化。该方法展示了该化合物在酶促合成中的实用性 (Goswami & Kissick, 2009)。

自然存在和衍生物

研究还发现了与1-(甲氧羰基)环丁烷羧酸相关的新型化合物存在于自然界中。例如,从四叶胡椒属植物中分离出一种新型环丁烷型诺木素,突显了该化合物及其衍生物在自然来源中的存在 (Yunzhi Li et al., 2007)。

安全和危害

“1-(Methoxycarbonyl)cyclobutanecarboxylic acid” is generally considered a low-toxicity substance . During use, inhalation of vapors and contact with skin or eyes should be avoided . Appropriate protective gloves, eyewear, and face shields should be worn during operation . If skin or eye contact occurs, immediately rinse with plenty of clean water and seek medical attention if necessary .

属性

IUPAC Name |

1-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-6(10)7(5(8)9)3-2-4-7/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTVQMUXSRBNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxycarbonyl)cyclobutanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)

![7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B1425936.png)

![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)

![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)